molecular formula C8H16N2O2 B13317158 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B13317158
M. Wt: 172.22 g/mol
InChI Key: VBFIMGUGVIMXGW-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid (CAS 1877052-64-6) is a piperidine-based building block of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. With a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol, this compound serves as a key synthetic intermediate, especially for incorporating the β3,3-Pip (2-(4-aminopiperidin-4-yl)acetic acid) motif into more complex structures . Its primary research value lies in the construction of synthetic β-peptides and β-amino acid derivatives. Studies have demonstrated that compounds based on this scaffold exhibit potent antibacterial activity against multidrug-resistant pathogens , including methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values in the low micromolar range (3.1 to 6.2 μM) . These β-peptides are engineered for enhanced proteolytic stability , overcoming a key limitation of natural antimicrobial peptides, and have shown low hemolytic activity in biological models, indicating promising selectivity . Researchers utilize this chemical as a precursor for designing molecules where lauric acid can be conjugated through amide or urea bonds to the piperidine side chain, further modulating biological activity . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4-amino-3-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-6-5-10-3-2-8(6,9)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12)

InChI Key

VBFIMGUGVIMXGW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-3-methylpiperidine Precursors

A key intermediate is the 4-amino-3-methylpiperidine, which can be prepared by:

  • Starting from 1-substituted-piperidin-4-one derivatives, followed by reductive amination with ammonia or amines to introduce the amino group at the 4-position.
  • Methyl substitution at the 3-position can be introduced via alkylation reactions or starting from a suitably substituted piperidinone.

One documented method involves refluxing a 1-substituted-piperidin-4-one with phenylamine and acetic acid in toluene under Dean-Stark conditions to remove water, followed by purification steps such as filtration through neutral alumina and distillation under reduced pressure. This yields pure piperidinyl derivatives suitable for further modification.

Representative Preparation Method

A general procedure adapted from related piperidine-acetic acid syntheses is as follows:

  • Step 1: Preparation of 4-amino-3-methylpiperidine by reductive amination of 3-methylpiperidin-4-one with ammonia or an amine source under reflux in toluene with acetic acid as catalyst.
  • Step 2: Alkylation of the 4-amino-3-methylpiperidine with ethyl bromoacetate in a suitable solvent (e.g., acetonitrile or DMF) under basic conditions to form the ester intermediate.
  • Step 3: Hydrolysis of the ester intermediate under acidic or basic conditions to yield 2-(4-amino-3-methylpiperidin-4-yl)acetic acid.
  • Step 4: Purification by crystallization or chromatography.

Reaction Conditions and Optimization

  • The reductive amination step typically requires reflux temperatures (~110°C) and removal of water to drive the equilibrium toward product formation.
  • Alkylation reactions are carried out under anhydrous conditions to prevent side reactions.
  • Hydrolysis is carefully controlled to avoid decomposition; mild acidic or basic conditions at moderate temperatures (e.g., 40–60°C) are preferred.
  • Purification steps such as alumina filtration and vacuum distillation enhance product purity.

Data Tables Summarizing Key Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reductive amination 3-methylpiperidin-4-one, ammonia, acetic acid, toluene Reflux (~110°C) 2–3 hours 75–85 Dean-Stark trap used to remove water
Alkylation 4-amino-3-methylpiperidine, ethyl bromoacetate, base (e.g., K2CO3) 50–70°C 4–6 hours 70–80 Anhydrous conditions required
Hydrolysis Ester intermediate, HCl or NaOH solution 40–60°C 2–4 hours 80–90 Mild conditions to prevent degradation
Purification Alumina filtration, vacuum distillation Ambient to 60°C Variable Ensures high purity

Research Outcomes and Characterization

  • The final compound is typically characterized by NMR spectroscopy, showing characteristic signals for the piperidine ring protons, methyl substituent, and the acetic acid methylene group.
  • High-performance liquid chromatography (HPLC) confirms purity, often exceeding 95%.
  • Mass spectrometry and elemental analysis support molecular formula confirmation.
  • The compound is stable under standard storage conditions, but care is taken to avoid moisture and light exposure to prevent degradation.

Summary of Literature and Patent Insights

  • While direct literature on this compound is limited, analogous compounds and synthetic routes provide a robust framework for its preparation.
  • Patents on related amino-acetic acid derivatives emphasize the importance of controlled temperature, solvent choice, and reagent purity to optimize yield and stability.
  • Academic research highlights the use of substituted piperidinones and reductive amination for preparing key intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs of 2-(4-amino-3-methylpiperidin-4-yl)acetic acid, highlighting substituent variations and molecular properties:

Compound Name Substituents on Piperidine Ring Molecular Formula Key Features/Applications Reference
2-(Piperidin-4-yl)acetic acid None (parent compound) C₇H₁₃NO₂ Medical intermediate; foundational structure
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid 1-(4-Cyanophenyl) C₁₄H₁₅N₂O₂ Synthesized via SNAr reaction; 65% yield
2-(3,3-Dimethylpiperidin-4-yl)acetic acid 3,3-Dimethyl C₉H₁₇NO₂ CAS 1388144-58-8; molecular weight 171.24
2-[4-(Diphenylmethylene)piperidin-1-yl]acetic acid 4-(Diphenylmethylene) C₂₀H₁₉NO₂ Antiallergic, spasmolytic activity (patented)
Ethyl 2-(piperidin-4-yl)acetate Ethyl ester (vs. free acid) C₉H₁₇NO₂ Ester form; improved lipophilicity

Key Observations :

  • Substituent Effects: The introduction of aryl groups (e.g., 4-cyanophenyl in ) enhances steric bulk and electronic properties, influencing binding affinity in biological targets. Methyl groups (e.g., 3,3-dimethyl in ) may improve metabolic stability.
  • Functional Group Impact : The free carboxylic acid (as in the target compound) offers hydrogen-bonding capacity, critical for target engagement, while ester derivatives (e.g., ) are often prodrugs with better membrane permeability.

Insights :

  • Reaction Efficiency : Yields vary significantly (39–65%) based on substituent reactivity and reaction time. Sterically hindered groups (e.g., Boc in ) reduce yields.
  • Purification Challenges : Compounds like 9c require column chromatography due to polar byproducts, whereas simpler analogs (e.g., 9b) are isolated via pH-driven extraction .

Biological Activity

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and an acetic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2

This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against different bacterial strains has been notable:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL
Salmonella typhi64 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The antifungal efficacy suggests that the compound could be a candidate for treating fungal infections .

The mechanism underlying the biological activity of this compound involves interaction with specific enzymes and receptors. Molecular docking studies have indicated strong binding affinities to various target proteins, including:

  • DNA Gyrase : Binding energy of -4.5 Kcal/mol.
  • Lanosterol 14-alpha demethylase : Binding energy of -7.4 Kcal/mol.
  • KEAP1-NRF2 complex : Binding energy of -9.3 Kcal/mol.

These interactions suggest that the compound may inhibit key enzymatic pathways involved in microbial growth and survival .

Case Studies

A case study involving the use of this compound in a mouse model demonstrated its potential in reducing parasitemia in malaria-infected subjects. The study reported a reduction of approximately 30% at a dosage of 40 mg/kg, indicating its effectiveness in vivo .

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